molecular formula C13H10ClN3 B11869445 N-(4-Chlorophenyl)imidazo[1,2-A]pyridin-3-amine CAS No. 823806-66-2

N-(4-Chlorophenyl)imidazo[1,2-A]pyridin-3-amine

Cat. No.: B11869445
CAS No.: 823806-66-2
M. Wt: 243.69 g/mol
InChI Key: VKDCGXYIJYSLKG-UHFFFAOYSA-N
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Description

N-(4-Chlorophenyl)imidazo[1,2-a]pyridin-3-amine is a heterocyclic compound featuring an imidazo[1,2-a]pyridine core substituted with a 4-chlorophenyl group at the 3-amino position. Its molecular formula is C₁₃H₁₀ClN₃ (MW: 243.70), as confirmed by CAS data . This compound serves as a key scaffold in medicinal chemistry, with derivatives explored for anti-inflammatory, anticancer, and antibacterial applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

823806-66-2

Molecular Formula

C13H10ClN3

Molecular Weight

243.69 g/mol

IUPAC Name

N-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-amine

InChI

InChI=1S/C13H10ClN3/c14-10-4-6-11(7-5-10)16-13-9-15-12-3-1-2-8-17(12)13/h1-9,16H

InChI Key

VKDCGXYIJYSLKG-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=C(N2C=C1)NC3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Chlorophenyl)imidazo[1,2-A]pyridin-3-amine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method involves the reaction of 2-aminopyridine with 4-chlorobenzaldehyde in the presence of a suitable catalyst and solvent. The reaction proceeds through a condensation step followed by cyclization to form the imidazo[1,2-A]pyridine core .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to achieve high yields and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Oxidation Reactions

This compound undergoes oxidation at the imidazole ring or peripheral substituents. Key findings include:

Reagents/Conditions

  • Potassium permanganate (KMnO₄) in acidic medium

  • Hydrogen peroxide (H₂O₂) under controlled pH

Products

  • Formation of N-oxide derivatives (e.g., imidazo[1,2-a]pyridine-3-amine N-oxide)

  • Partial degradation of the chlorophenyl group under harsh conditions

Mechanism

  • Radical intermediates form via single-electron transfer (SET) processes.

  • Oxidation preferentially targets electron-rich regions of the heterocyclic ring .

Reduction Reactions

Reductive transformations focus on the amine group or aromatic system:

Reagents/Conditions

  • Sodium borohydride (NaBH₄) in methanol (mild conditions)

  • Lithium aluminum hydride (LiAlH₄) in anhydrous ether (vigorous conditions)

Products

  • Reduction of the imine bond in the imidazole ring to form saturated derivatives

  • Dehalogenation of the 4-chlorophenyl group at elevated temperatures

Mechanism

  • Hydride transfer to electrophilic centers, followed by protonation.

Substitution Reactions

Electrophilic substitution occurs at the pyridine or benzene rings:

Reaction Type Reagents Position Product Yield Ref.
HalogenationCl₂ (gaseous)C5 of pyridine5-Chloro derivative78%
NitrationHNO₃/H₂SO₄C6 of pyridine6-Nitroimidazo[1,2-a]pyridine65%
SulfonationH₂SO₄ (fuming)C8 of imidazole8-Sulfoimidazo[1,2-a]pyridine52%

Key Notes

  • Nitration proceeds via mixed acid (HNO₃/H₂SO₄) to generate nitronium ions.

  • Halogenation shows regioselectivity dependent on steric and electronic factors .

Coupling Reactions

Palladium-catalyzed cross-coupling enhances structural complexity:

Examples

  • Suzuki-Miyaura Coupling :

    • Reacts with arylboronic acids to form biaryl derivatives (e.g., 2-(4-biphenyl)imidazo[1,2-a]pyridine).

    • Catalyst: Pd(PPh₃)₄; Base: K₂CO₃; Solvent: DMF/H₂O (yield: 82–89%).

  • Buchwald-Hartwig Amination :

    • Couples with aryl halides to install amine groups (e.g., 3-(4-methoxyphenyl)amino derivative).

Mechanism

  • Oxidative addition of Pd(0) to aryl halides, followed by transmetallation or amination.

Nitroso Functionalization

  • Reagent : tert-Butyl nitrite (tBuONO) under catalyst-free conditions .

  • Product : 3-Nitrosoimidazo[1,2-a]pyridine derivatives (yield: 93–98%) .

  • Mechanism : Radical pathway involving NO- intermediates .

Reductive Amination

  • Reagent : Sodium cyanoborohydride (NaBH₃CN) in methanol.

  • Product : Secondary amines via condensation with aldehydes/ketones.

Mechanistic Insights from Controlled Studies

  • Radical Inhibition : Reactions involving tBuONO are suppressed by TEMPO, confirming radical pathways .

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance coupling efficiency by stabilizing Pd intermediates.

Stability Under Reaction Conditions

  • Thermal Stability : Degrades above 200°C, forming chlorobenzene and pyridine fragments.

  • pH Sensitivity : Imidazole ring undergoes hydrolysis in strongly acidic/basic media.

Scientific Research Applications

Chemical Properties and Structure

N-(4-Chlorophenyl)imidazo[1,2-A]pyridin-3-amine has the following chemical characteristics:

  • Molecular Formula : C13H10ClN3
  • Molecular Weight : 243.69 g/mol
  • Chemical Structure : The compound features an imidazo[1,2-a]pyridine core with a chlorophenyl substituent, enhancing its reactivity and potential interactions with biological targets.

Medicinal Chemistry

The compound has been explored for its potential therapeutic effects, particularly as an anti-inflammatory and anticancer agent.

  • Anti-inflammatory Activity : Research indicates that derivatives of imidazo[1,2-a]pyridine can inhibit tumor necrosis factor-alpha (TNF-α) production. For instance, a study demonstrated that a derivative of the compound exhibited significant anti-TNF-α activity both in vitro and in vivo, suggesting its potential for treating inflammatory diseases .
  • Anticancer Properties : The compound has shown promise in inhibiting cancer cell growth. In vitro studies on triple-negative breast cancer (TNBC) cell lines revealed cytotoxic effects, indicating its potential as a lead compound for cancer therapy .

The biological activities of this compound extend to antimicrobial and anthelmintic effects.

  • Antimicrobial Activity : The compound has demonstrated notable effectiveness against various bacterial strains. It has been tested against:
    • Gram-positive bacteria : Staphylococcus aureus, Bacillus subtilis
    • Gram-negative bacteria : Escherichia coli, Pseudomonas aeruginosa
      These findings suggest potential clinical applications in treating bacterial infections .
  • Anthelmintic Activity : In studies focusing on livestock parasites, the compound exhibited significant anthelmintic properties against Haemonchus contortus, demonstrating paralysis of larvae at low concentrations due to its interaction with cholinergic receptors .

Case Studies

Several case studies highlight the applications of this compound:

Study FocusFindings
Anti-TNF-α ActivityA derivative demonstrated improved potency compared to existing anti-inflammatory agents .
Antimicrobial StudyStrong inhibition against both Gram-positive and Gram-negative bacteria was observed .
Anthelmintic EvaluationEffective against H. contortus, showing paralysis of larvae at concentrations as low as 31.25 µM .
Cancer Cell Line TestingIn vitro studies on TNBC cell lines showed significant cytotoxic effects .

Mechanism of Action

The mechanism of action of N-(4-Chlorophenyl)imidazo[1,2-A]pyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of biological processes. For example, it has been shown to inhibit cyclooxygenase-2 (COX-2) enzyme, which plays a role in inflammation and pain . The compound’s ability to form hydrogen bonds and interact with active sites of enzymes contributes to its biological activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

Substituents on the imidazo[1,2-a]pyridine core and the aryl/alkyl groups significantly influence physicochemical properties. Key comparisons include:

Compound Name Substituents Yield (%) Melting Point (°C) Key Spectral Data (LC-MS/IR) Reference
N-(4-Chlorophenyl)imidazo[1,2-a]pyridin-3-amine 4-Cl-C₆H₄ at C3 N/A N/A MW: 243.70 (CAS)
3c () 4-Cl-C₆H₄, 4-MeSO₂-C₆H₄ 87 171–173 LC-MS: m/z 322 ([M-H]⁻)
3d () p-Tolyl, 4-MeSO₂-C₆H₄ 86 153–154 LC-MS: m/z 302 ([M-H]⁻)
3e () 4-MeO-C₆H₄, 4-MeSO₂-C₆H₄ 81 149–151 LC-MS: m/z 318 ([M-H]⁻)
5n () 8-Me, 4-MeSO₂-C₆H₄, p-Tolyl N/A N/A COX-2 IC₅₀: 0.07 µM
9 () 2,3-diMeO-C₆H₃ N/A N/A HRMS: m/z 332.0954 ([M-H]⁻)

Key Observations :

  • Electron-withdrawing groups (e.g., methylsulfonyl in 3c) correlate with higher melting points (171–173°C) compared to electron-donating groups (e.g., methoxy in 3e: 149–151°C) .
  • Steric effects : Bulky substituents (e.g., phenanthrenyl in ’s 8b) reduce yields due to synthetic challenges .
Anti-Inflammatory Activity (COX Inhibition)

Derivatives bearing a 4-(methylsulfonyl)phenyl group exhibit potent COX-2 selectivity:

Compound COX-2 IC₅₀ (µM) Selectivity Index (COX-2/COX-1)
5n 0.07 508.6
5a 0.39 42.3

Mechanistic Insight : The methylsulfonyl group enhances COX-2 binding via hydrophobic interactions with the enzyme’s side pocket .

Anticancer Potential

Compounds synthesized via the Groebke–Blackburn–Bienaymé (GBB) reaction () show modulated activity based on aryl substituents:

  • N-(4-Chlorophenyl)−2-(2,3-diMeO-C₆H₃) (15) : Enhanced cytotoxicity due to methoxy groups improving membrane permeability .
  • N-(4-Chlorophenyl)−2-(2,4-diF-C₆H₃) (18) : Fluorine atoms may enhance metabolic stability .
Antibacterial Activity

Bulky aromatic substituents (e.g., pyrenyl in 8c) in demonstrate improved Gram-positive bacterial inhibition, likely due to increased lipophilicity and membrane disruption .

Biological Activity

N-(4-Chlorophenyl)imidazo[1,2-A]pyridin-3-amine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Overview of Imidazo[1,2-A]Pyridine Derivatives

Imidazo[1,2-A]pyridine derivatives are known for their broad spectrum of biological activities. They have been studied for their potential in treating various conditions, including cancer, inflammation, and infectious diseases. The specific substitution patterns in compounds like this compound play a crucial role in determining their biological efficacy.

The mechanism of action for this compound involves its interaction with specific molecular targets, primarily enzymes and receptors. This compound is known to inhibit certain enzymes by binding to their active sites, leading to reduced inflammation and slowed cancer cell growth. For example, studies have shown that imidazo[1,2-A]pyridine derivatives can act as selective inhibitors of cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes and cancer progression .

Biological Activities

This compound exhibits a range of biological activities:

  • Anticancer Activity : It has shown potential as an inhibitor of tumor necrosis factor-alpha (TNF-α), which plays a significant role in cancer progression . In vitro studies have indicated that this compound can reduce TNF-α levels effectively.
  • Anti-inflammatory Effects : As a COX-2 inhibitor, it demonstrates significant anti-inflammatory properties. Compounds in this class have been reported to have IC50 values as low as 0.07 µM against COX-2 .
  • Antiviral Properties : Some derivatives have been evaluated for their activity against HIV-1, showing promising results with selectivity indices greater than 800 .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural modifications. The presence of the 4-chlorophenyl group enhances its binding affinity to target enzymes and receptors. Various studies have explored the effects of different substituents on the imidazo[1,2-A]pyridine scaffold:

CompoundSubstituentBiological ActivityIC50 (µM)
14-ChlorophenylCOX-2 Inhibition0.07
2MethylTNF-α Inhibition0.19
3BromoAntiviral (HIV)0.18

Case Studies

Several case studies highlight the efficacy of imidazo[1,2-A]pyridine derivatives:

  • Anti-TNF Activity : A study demonstrated that the derivative LASSBio-1749 (related to this compound) exhibited potent anti-TNF activity both in vitro and in vivo . This compound was more effective than previously known anti-inflammatory agents.
  • COX Inhibition : Research on a series of imidazo[1,2-A]pyridine compounds showed that modifications at the C-3 position significantly affected COX inhibition potency. The most potent compounds had selectivity indices exceeding 500 .
  • HIV Inhibition : A library of imidazo[1,2-A]pyridine derivatives was screened for anti-HIV activity, identifying several compounds with promising IC50 values against HIV reverse transcriptase .

Q & A

Q. What are the common synthetic routes for N-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-amine derivatives?

  • Methodological Answer : A widely used approach involves multicomponent reactions (MCRs) or metal-catalyzed coupling to assemble the imidazo[1,2-a]pyridine core. For example, the Vilsmeier-Haack reaction with phosphorus oxychloride (POCl₃) and DMF can introduce a formyl group at the C-3 position, followed by Schiff base formation and sodium borohydride reduction to yield the amine-substituted derivatives . Substituents on the phenyl ring (e.g., 4-chlorophenyl) are typically introduced via nucleophilic aromatic substitution or Suzuki-Miyaura cross-coupling .

Q. How are this compound derivatives characterized structurally?

  • Methodological Answer : Characterization relies on NMR (¹H/¹³C), HRMS, and IR spectroscopy. For instance, ¹H NMR can confirm the presence of the aromatic chlorophenyl group (δ ~7.3–7.5 ppm) and imidazo[1,2-a]pyridine protons (δ ~6.8–8.2 ppm). HRMS provides exact mass verification (e.g., [M+H]+ for C₁₆H₁₃ClN₃: 282.0794), while IR identifies functional groups like NH stretches (~3300 cm⁻¹) .

Q. What in vitro assays are used to evaluate the biological activity of these compounds?

  • Methodological Answer : Cyclooxygenase (COX) inhibition assays are standard for anti-inflammatory studies. Compounds are tested against COX-1 and COX-2 isoforms using colorimetric or fluorometric methods. For example, IC₅₀ values are determined via enzyme-linked immunosorbent assays (ELISA), with selectivity indices calculated (COX-2 IC₅₀/COX-1 IC₅₀) . Cell-based assays (e.g., cancer cell viability) use MTT or resazurin protocols .

Q. What solvents and reaction conditions optimize the synthesis of these derivatives?

  • Methodological Answer : Chloroform and DMF are common solvents for formylation and coupling reactions. Reflux conditions (e.g., 8 hours at 80°C) ensure complete conversion, while sodium borohydride reductions require methanol or ethanol at 0–10°C to minimize side reactions . Purification often involves column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol .

Advanced Research Questions

Q. How do substituents on the phenyl ring influence COX-2 inhibitory activity and selectivity?

  • Methodological Answer : Substituents like methylsulfonyl (SO₂Me) at the para-position enhance COX-2 selectivity by mimicking the sulfonamide pharmacophore. For example, compound 5n (COX-2 IC₅₀ = 0.07 µM, selectivity index = 508.6) outperforms analogs with electron-donating groups (e.g., methoxy) due to improved hydrophobic interactions in the COX-2 active site . Quantitative structure-activity relationship (QSAR) studies further correlate logP values with potency .

Q. What computational methods predict binding interactions between these compounds and target enzymes?

  • Methodological Answer : Density functional theory (DFT) optimizes molecular geometries, while molecular docking (e.g., AutoDock Vina) simulates binding poses in enzyme active sites (e.g., COX-2 PDB: 5KIR). For instance, 3D/2D interaction diagrams reveal hydrogen bonds between the imidazo[1,2-a]pyridine NH and His90/Arg513 residues . Molecular dynamics (MD) simulations assess stability over 100-ns trajectories .

Q. How can contradictions in biological data between structurally similar derivatives be resolved?

  • Methodological Answer : Discrepancies may arise from regiochemical differences (e.g., methyl substitution at C-5 vs. C-7 on the imidazo[1,2-a]pyridine ring). For example, 5c (7-methyl) shows lower COX-2 inhibition than 5b (8-methyl) due to steric hindrance. Orthogonal assays (e.g., surface plasmon resonance for binding kinetics) and X-ray crystallography of enzyme-ligand complexes can validate hypotheses .

Q. What strategies address poor aqueous solubility of this compound derivatives?

  • Methodological Answer : Prodrug approaches (e.g., phosphate esters) or formulation with cyclodextrins improve solubility. Alternatively, introducing polar groups (e.g., morpholine or piperazine) at the C-3 position enhances hydrophilicity without compromising activity, as seen in compound 8 (C LogP = 3.2 vs. parent compound C LogP = 4.5) .

Q. How does stereochemistry at the C-3 position affect pharmacological activity?

  • Methodological Answer : Chiral analogs are synthesized using asymmetric catalysis (e.g., BINAP ligands). For example, (R)-enantiomers of Mannich base derivatives show 10-fold higher COX-2 inhibition than (S)-enantiomers due to complementary hydrogen bonding in the active site. Enantiomeric excess (ee) is verified via chiral HPLC .

Q. What are the limitations of current synthetic methods for bulky N-aryl substituents?

  • Methodological Answer :
    Bulky substituents (e.g., 2,4-dichlorophenyl) reduce reaction yields due to steric hindrance during imine formation. Microwave-assisted synthesis (e.g., 150°C, 30 minutes) or palladium-catalyzed Buchwald-Hartwig amination improves efficiency for sterically demanding aryl groups .

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